5,7-Dinitroquinolin-8-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57103. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

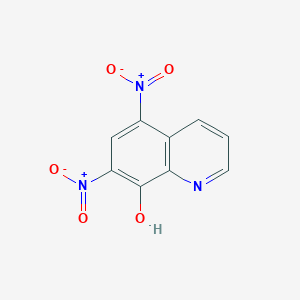

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dinitroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O5/c13-9-7(12(16)17)4-6(11(14)15)5-2-1-3-10-8(5)9/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEUTQKEMPFPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288652 | |

| Record name | 5,7-dinitroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084-32-8 | |

| Record name | MLS000737318 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-dinitroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dinitro-8-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 5,7-Dinitroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical, and physical properties of 5,7-dinitroquinolin-8-ol, a key synthetic intermediate with potential applications in medicinal chemistry. This document details established synthetic protocols, presents key quantitative data in a structured format, and offers visual representations of the synthetic pathways.

Chemical and Physical Properties

This compound is a yellow to orange crystalline solid.[1] Its chemical structure is characterized by a quinoline core substituted with two nitro groups at positions 5 and 7, and a hydroxyl group at position 8.[1] This arrangement of functional groups influences its chemical reactivity and potential biological activity. The nitro groups are electron-withdrawing, making the aromatic system susceptible to nucleophilic substitution, while the hydroxyl group can act as a hydrogen bond donor and acceptor.[1]

General and Computational Properties

A summary of the general and computationally derived properties of this compound is presented in the table below. This data is essential for understanding the molecule's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₅N₃O₅ | ChemScene |

| Molecular Weight | 235.15 g/mol | ChemScene |

| CAS Number | 1084-32-8 | ChemScene |

| Topological Polar Surface Area (TPSA) | 119.4 Ų | ChemScene |

| logP | 1.7568 | ChemScene |

| Hydrogen Bond Acceptors | 6 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Rotatable Bonds | 2 | ChemScene |

Physical Properties

The known physical properties of this compound are summarized in the following table. These properties are critical for its handling, purification, and formulation.

| Property | Value | Source |

| Melting Point | 325 °C | ChemicalBook |

| Boiling Point (Predicted) | 424.7 ± 45.0 °C | ChemicalBook |

| Density (Predicted) | 1.693 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | Moderately soluble in organic solvents. | CymitQuimica |

Synthesis of this compound

The primary method for the synthesis of this compound is through the nitration of 8-hydroxyquinoline or its derivatives. Several specific protocols have been reported, offering different yields and reaction conditions.

Synthesis Workflow

The general workflow for the synthesis of this compound from 8-hydroxyquinoline is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Nitration with Nitric Acid (High Yield)

A high-yield synthesis of this compound has been reported by Sutter and Weis, achieving an 88% yield.[2] The reaction involves the treatment of a starting quinoline derivative with nitric acid for 24 hours.[2]

Detailed experimental parameters from the original publication are pending acquisition of the full-text article.

Method 2: Nitration of 8-Hydroxyquinoline with Dilute Nitric Acid

This method involves the direct nitration of 8-hydroxyquinoline using dilute nitric acid.

-

Reactants:

-

8-Hydroxyquinoline

-

Dilute Nitric Acid (e.g., 20%)

-

-

Procedure:

-

Suspend 8-hydroxyquinoline in 20% nitric acid at room temperature.

-

The reaction initiates after a few minutes, indicated by a color change to brown.

-

The reaction mixture is agitated.

-

The product, 5,7-dinitro-8-hydroxyquinoline, precipitates and is collected. A yield of approximately 50% can be expected.

-

Method 3: Nitration of 5-Nitro-8-hydroxyquinoline

This protocol uses 5-nitro-8-hydroxyquinoline as the starting material.

-

Reactants:

-

5-Nitro-8-hydroxyquinoline (0.6 g)

-

1% Nitric Acid (200 ml)

-

Sodium Nitrite (0.07 g)

-

-

Procedure:

-

Reflux the 5-nitro-8-hydroxyquinoline in 1% nitric acid.

-

Add sodium nitrite to the refluxing solution. The color will change from orange to green and then to brown.

-

Continue heating for an additional 15 minutes.

-

Upon cooling, 5,7-dinitro-8-hydroxyquinoline precipitates. A yield of approximately 54% can be obtained.

-

Synthesis Reaction Scheme

The chemical transformation for the synthesis of this compound from 8-hydroxyquinoline is illustrated in the following diagram.

Caption: Reaction scheme for the nitration of 8-hydroxyquinoline.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy:

As of the compilation of this guide, experimental ¹H and ¹³C NMR data for this compound has not been located in the searched literature and spectral databases. For structurally similar compounds, such as Nitroxoline (5-nitro-8-hydroxyquinoline), theoretical NMR data has been calculated, but this does not replace experimental verification for the dinitro- derivative.[3] Researchers are advised to acquire their own NMR data for confirmation of structure and purity.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS):

Further characterization would typically involve Infrared (IR) spectroscopy to identify functional groups and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Safety Information

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

-

Hazard Statements: H302, H315, H319, H335.[4]

-

Precautionary Statements:

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and eye protection.

Applications and Future Directions

This compound serves as a valuable synthetic intermediate.[5] Derivatives of 5,7-dinitro-8-hydroxyquinoline have shown potential as antimycobacterial agents.[5] Furthermore, it has been utilized in structure-activity relationship studies for the development of novel cathepsin B inhibitors.[5] The presence of the nitro and hydroxyl functionalities on the quinoline scaffold makes it an attractive starting point for the synthesis of a diverse range of derivatives for further investigation in drug discovery programs.

References

Characterization of 5,7-Dinitroquinolin-8-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dinitroquinolin-8-ol is a nitro-substituted derivative of 8-hydroxyquinoline, a well-known heterocyclic scaffold in medicinal chemistry. This technical guide provides a consolidated overview of the available information on the characterization of this compound (CAS No: 1084-32-8). While specific experimental data for this compound is limited in publicly accessible literature, this document outlines its known physicochemical properties, synthesis background, and potential biological significance based on related compounds. It also details generalized experimental protocols for its full characterization and provides conceptual diagrams for its synthesis and potential mechanism of action.

Introduction

8-Hydroxyquinoline and its derivatives have long been a focus of research due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. The introduction of nitro groups to the quinoline ring, as in this compound, is expected to modulate its electronic properties and biological activity. This compound is of interest as a synthetic intermediate and for its potential pharmacological applications, particularly in the development of antimycobacterial agents and cathepsin B inhibitors.[1][2] This guide aims to summarize the current knowledge on this compound and provide a framework for its comprehensive experimental characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C₉H₅N₃O₅ | [3] |

| Molecular Weight | 235.15 g/mol | [3] |

| CAS Number | 1084-32-8 | [3] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 325 °C | ChemicalBook |

| Boiling Point (Predicted) | 424.7 ± 45.0 °C | ChemicalBook |

| Density (Predicted) | 1.693 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.12 ± 0.59 | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

Synthesis

The synthesis of this compound has been reported via the nitration of 8-hydroxyquinoline derivatives. One specific method involves the reaction of a precursor with nitric acid over 24 hours, reportedly yielding 88% of the final product.[3] The likely precursor for this reaction is 8-hydroxyquinoline or a mono-nitro derivative.

Generalized Synthesis Protocol

The following is a generalized experimental protocol for the nitration of an 8-hydroxyquinoline derivative, based on common organic synthesis methodologies.

Objective: To synthesize this compound by nitration.

Materials:

-

8-Hydroxyquinoline (or a suitable precursor)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a measured amount of 8-hydroxyquinoline to concentrated sulfuric acid while stirring to ensure complete dissolution.

-

Cool the mixture to 0-5 °C.

-

Slowly add a nitrating mixture (a pre-mixed and cooled solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction flask, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified duration (e.g., 24 hours) to ensure complete dinitration.[3]

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

Dry the purified product under vacuum to obtain this compound.

Synthesis Workflow Diagram

References

An In-Depth Technical Guide to 5,7-Dinitroquinolin-8-ol (CAS: 1084-32-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dinitroquinolin-8-ol is a nitroaromatic heterocyclic compound belonging to the 8-hydroxyquinoline class. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities, including antimicrobial and anticancer properties. The presence of two electron-withdrawing nitro groups on the quinoline ring system significantly influences its chemical and biological characteristics. This technical guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, synthesis, spectroscopic data, and biological activities, with a focus on its potential applications in drug development.

Chemical and Physical Properties

This compound is typically a yellow to orange crystalline solid.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 1084-32-8 | [1][2] |

| Molecular Formula | C₉H₅N₃O₅ | [2] |

| Molecular Weight | 235.15 g/mol | [2] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 325 °C | |

| logP (calculated) | 1.7568 | [2] |

| Topological Polar Surface Area (TPSA) | 119.4 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 6 | [2] |

Synthesis and Purification

A primary method for the synthesis of this compound involves the direct nitration of 8-hydroxyquinoline.

Experimental Protocol: Synthesis via Nitration of 8-Hydroxyquinoline

This protocol is based on the principle of electrophilic aromatic substitution, where the hydroxyl group at position 8 and the nitrogen in the quinoline ring direct the incoming nitro groups to the 5 and 7 positions.

Materials:

Procedure:

-

Purify commercial 8-hydroxyquinoline by steam distillation and recrystallization from alcohol.[3]

-

In a reaction vessel, dissolve the purified 8-hydroxyquinoline in dilute nitric acid.

-

Heat the mixture to boiling. The reaction may have an induction period, which can be eliminated by the addition of sodium nitrite.[3]

-

Continue boiling for a prolonged period. The reaction progress can be monitored by the evolution of nitrous fumes.[3]

-

Upon completion of the reaction, cool the mixture to allow the product to precipitate.

-

Collect the precipitate by filtration.

-

Purify the crude this compound by recrystallization from a mixture of methanol and water.[3]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly available literature. However, theoretical calculations and data from related compounds provide insights into its expected spectral characteristics.

Infrared (IR) Spectroscopy

Density Functional Theory (DFT) calculations have been performed on this compound to predict its vibrational frequencies. The characteristic absorption bands for the nitro (NO₂) groups are expected in the regions of 1550-1500 cm⁻¹ (asymmetric stretching) and 1360-1320 cm⁻¹ (symmetric stretching). The hydroxyl (-OH) group should exhibit a broad absorption band in the region of 3500-3200 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound would be influenced by the electron-withdrawing nitro groups, leading to downfield shifts of the aromatic protons and carbons. The exact chemical shifts would need to be determined experimentally, typically in a solvent like DMSO-d₆.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the quinoline ring system. The presence of the nitro groups, which are strong chromophores, will likely cause a bathochromic (red) shift of these bands to longer wavelengths.

Biological Activity

Derivatives of this compound have shown promising biological activities, suggesting the parent compound may also possess therapeutic potential.

Antimycobacterial Activity

Research has indicated that 5,7-dinitro-8-hydroxyquinoline derivatives exhibit significant antimycobacterial activity. One study reported that a 5,7-dinitro-8-hydroxyquinoline derivative possessed the highest potency against Mycobacterium abscessus and Mycobacterium smegmatis, being approximately twice as effective as the standard drug ciprofloxacin.[4][5] While specific Minimum Inhibitory Concentration (MIC) values for the parent compound are not detailed in the available abstracts, this finding highlights a key area for further investigation.

Antitumor Activity

Cathepsin B Inhibition

This compound is an analogue of nitroxoline (5-nitro-8-hydroxyquinoline), which has been identified as a potent and selective inhibitor of cathepsin B.[1] Cathepsin B is a lysosomal cysteine protease implicated in various pathological processes, including tumor invasion and metastasis. The inhibitory activity of nitroxoline suggests that this compound may also function as a cathepsin B inhibitor, a hypothesis that warrants experimental validation.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a compound with significant potential for further research and development, particularly in the areas of antimicrobial and anticancer therapies. While existing data on its biological activity is promising, there is a clear need for more detailed experimental studies to quantify its efficacy through metrics such as MIC and IC₅₀ values. Furthermore, comprehensive spectroscopic characterization and detailed investigation into its mechanism of action, including its potential as a cathepsin B inhibitor, will be crucial for advancing its development as a therapeutic agent. This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

- 1. Nitroxoline impairs tumor progression in vitro and in vivo by regulating cathepsin B activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the antimycobacterial activity of 8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 5,7-Dinitroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5,7-Dinitroquinolin-8-ol. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological characteristics of this compound. This document summarizes key quantitative data, details experimental protocols, and visualizes molecular and functional pathways to facilitate a deeper understanding of this molecule's potential applications.

Introduction

This compound, a derivative of 8-hydroxyquinoline, is a compound of significant interest in medicinal chemistry. Its structure, featuring a quinoline core substituted with two nitro groups and a hydroxyl group, imparts a range of biological activities. Notably, it has demonstrated potential as an antimycobacterial agent and an inhibitor of cathepsin B, an enzyme implicated in various pathological processes, including cancer progression. This guide aims to consolidate the current knowledge on this compound to support further research and development efforts.

Molecular Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₉H₅N₃O₅. Its structure consists of a quinoline ring system with nitro groups (NO₂) at positions 5 and 7, and a hydroxyl group (-OH) at position 8.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₅N₃O₅ | [1][2] |

| Molecular Weight | 235.15 g/mol | [1][2] |

| CAS Number | 1084-32-8 | [1][2] |

| Melting Point | 325 °C | |

| Boiling Point (Predicted) | 424.7 ± 45.0 °C | |

| Appearance | Pale yellow to yellow powder |

Molecular Geometry

The precise bond lengths and angles of this compound have been determined through Density Functional Theory (DFT) calculations. This data provides insight into the molecule's three-dimensional conformation and electronic distribution. The calculated geometric parameters are detailed in Table 2.

| Bond | Length (Å) | Bond Angle | Angle (°) |

| C1-C2 | 1.373 | C2-C1-N10 | 123.3 |

| C2-C3 | 1.408 | C1-C2-C3 | 120.4 |

| C3-C4 | 1.378 | C2-C3-C4 | 120.3 |

| C4-C9 | 1.419 | C3-C4-C9 | 118.5 |

| C5-C6 | 1.443 | C6-C5-C9 | 122.3 |

| C5-N11 | 1.468 | N11-C5-C9 | 118.3 |

| C6-C7 | 1.365 | C5-C6-C7 | 119.5 |

| C7-C8 | 1.439 | C6-C7-N14 | 117.8 |

| C7-N14 | 1.466 | C8-C7-N14 | 118.8 |

| C8-O17 | 1.349 | C7-C8-C9 | 118.9 |

| C8-C9 | 1.411 | O17-C8-C9 | 122.9 |

| C9-N10 | 1.371 | C4-C9-C5 | 118.8 |

| N11-O12 | 1.229 | C5-N11-O12 | 117.6 |

| N11-O13 | 1.229 | O12-N11-O13 | 124.8 |

| N14-O15 | 1.230 | C7-N14-O15 | 117.5 |

| N14-O16 | 1.230 | O15-N14-O16 | 125.0 |

Data sourced from DFT calculations by Bahgat and Ragheb.

Molecular Visualization

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the data in Table 2.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 8-hydroxyquinoline. The following protocol is based on the method described by Sutter and Weis (1986).

Materials:

-

8-Hydroxyquinoline

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Ice

-

Distilled water

-

Beaker

-

Magnetic stirrer

-

Filter funnel and paper

Procedure:

-

In a beaker, dissolve 8-hydroxyquinoline in concentrated sulfuric acid with cooling in an ice bath.

-

Slowly add concentrated nitric acid dropwise to the solution while maintaining the temperature below 10 °C with vigorous stirring.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours.[1]

-

Pour the reaction mixture onto crushed ice with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with cold distilled water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

-

Dry the purified product under vacuum.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

Infrared (IR) Spectroscopy

The calculated and experimental IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. Key vibrational frequencies are summarized in Table 3.

| Wavenumber (cm⁻¹) (Calculated) | Wavenumber (cm⁻¹) (Experimental) | Assignment |

| 3386 | 3386 | O-H stretching |

| 1627 | 1625 | C=N stretching |

| 1578 | 1580 | C=C aromatic stretching |

| 1530 | 1532 | Asymmetric NO₂ stretching |

| 1345 | 1348 | Symmetric NO₂ stretching |

| 1286 | 1288 | C-N stretching |

| 1210 | 1212 | C-O stretching |

Data sourced from DFT calculations and experimental findings by Bahgat and Ragheb.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Aromatic protons would appear in the downfield region (typically 7-9 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro groups and the hydroxyl group. The hydroxyl proton would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show nine distinct carbon signals. The carbons attached to the nitro groups and the hydroxyl group would be significantly deshielded, appearing at higher chemical shifts.

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data with fragmentation patterns for this compound is not widely published. The expected molecular ion peak [M]⁺ would be observed at m/z 235. Fragmentation would likely involve the loss of the nitro groups (NO₂, m/z 46) and potentially the hydroxyl group (-OH, m/z 17) and carbon monoxide (CO, m/z 28) from the quinoline ring system.

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily as an antimycobacterial agent and a cathepsin B inhibitor.

Antimycobacterial Activity

The antimycobacterial activity of 8-hydroxyquinoline derivatives is linked to their ability to act as ionophores, particularly for copper ions.[3] The proposed mechanism involves the transport of copper ions across the mycobacterial cell membrane, leading to an increase in intracellular copper concentration.[3] This disrupts the cellular redox balance and generates reactive oxygen species (ROS) through Fenton-like reactions, ultimately causing bacterial cell death.[3]

Cathepsin B Inhibition

This compound is structurally related to nitroxoline, a known inhibitor of cathepsin B.[4][5] The inhibitory mechanism involves the binding of the molecule to the active site of the enzyme.[5] Specifically, the nitro groups of the quinoline derivative are thought to interact with key histidine residues (His110 and His111) within the occluding loop of cathepsin B, thereby blocking its proteolytic activity.[5] Inhibition of cathepsin B can disrupt various pathological processes, including tumor cell invasion and metastasis, where this enzyme is often upregulated.[6]

Conclusion

This compound is a molecule with a well-defined structure and promising biological activities. This guide has provided a detailed summary of its molecular properties, a reproducible synthesis protocol, and an overview of its spectroscopic characteristics. The elucidation of its mechanisms of action as an antimycobacterial agent and a cathepsin B inhibitor opens avenues for its further investigation and potential development as a therapeutic agent. Further research is warranted to obtain comprehensive experimental spectroscopic data and to fully characterize its pharmacological profile in relevant disease models.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel mechanism of cathepsin B inhibition by antibiotic nitroxoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organoruthenated Nitroxoline Derivatives Impair Tumor Cell Invasion through Inhibition of Cathepsin B Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroxoline impairs tumor progression in vitro and in vivo by regulating cathepsin B activity - PMC [pmc.ncbi.nlm.nih.gov]

5,7-Dinitroquinolin-8-ol: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dinitroquinolin-8-ol, a derivative of nitroxoline, has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides an in-depth analysis of its core mechanism of action, focusing on its roles as a potent inhibitor of cathepsin B and its promising antimycobacterial activities. Drawing upon key experimental findings, this document details the biochemical targets, associated signaling pathways, and quantitative data to support its therapeutic potential. Detailed experimental protocols are provided to enable the replication and further investigation of its biological effects.

Core Mechanism of Action: Cathepsin B Inhibition

The primary mechanism of action of this compound is the inhibition of cathepsin B, a lysosomal cysteine protease. Dysregulation of cathepsin B activity is implicated in a variety of pathologies, including cancer progression, making it a key therapeutic target.

Biochemical Target and Binding

This compound acts as a potent inhibitor of the endopeptidase activity of human cathepsin B. The inhibitory mechanism is characterized as uncompetitive , indicating that the inhibitor binds to the enzyme-substrate complex. This mode of inhibition is significant as it suggests a distinct binding site that becomes available only after the substrate has bound to the enzyme's active site.

Quantitative Inhibition Data

The inhibitory potency of this compound and related nitroxoline derivatives against the endopeptidase and exopeptidase activities of cathepsin B has been quantitatively assessed.

| Compound | Modification | Cathepsin B Endopeptidase Inhibition (Ki µM) | Mechanism of Inhibition |

| Nitroxoline (parent compound) | 5-NO2 | - | - |

| This compound | 5,7-di-NO2 | 72 ± 8 | Uncompetitive |

| 7-COOH derivative | 7-COOH | 221 ± 33 | Competitive |

Table 1: Inhibitory Activity of this compound and a related compound against Cathepsin B. [1]

Antimycobacterial Activity

Derivatives of 8-hydroxyquinoline, including this compound, have demonstrated significant antimycobacterial properties.

Spectrum of Activity

Studies have shown that 5,7-dinitro-8-hydroxyquinoline exhibits high potency against Mycobacterium abscessus and Mycobacterium smegmatis. Its efficacy has been reported to be approximately twice that of the standard antibiotic, ciprofloxacin.[2][3]

Proposed Mechanism of Action

The antimycobacterial action of 8-hydroxyquinoline derivatives is believed to be multifactorial. A key proposed mechanism involves the chelation of metal ions, particularly copper. This chelation can lead to the generation of reactive oxygen species (ROS) within the mycobacterial cell, causing oxidative stress and subsequent cell death. Furthermore, the disruption of metal ion homeostasis can interfere with essential enzymatic processes necessary for bacterial survival.

Signaling Pathways

Cathepsin B in Cancer Progression

Cathepsin B plays a crucial role in several signaling pathways that promote cancer invasion and metastasis. By inhibiting cathepsin B, this compound can potentially disrupt these pathological processes.

Caption: Cathepsin B's role in cancer progression and its inhibition.

The diagram above illustrates how secreted cathepsin B contributes to the degradation of the extracellular matrix (ECM), promoting tumor cell invasion and angiogenesis. This compound inhibits cathepsin B, thereby potentially blocking these pathways.

Experimental Protocols

Cathepsin B Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of compounds against cathepsin B.

Workflow:

Caption: Workflow for Cathepsin B inhibition assay.

Methodology:

-

Reagents and Materials:

-

Human Cathepsin B (recombinant)

-

Cathepsin B reaction buffer (e.g., MES buffer, pH 6.0, containing DTT and EDTA)

-

Fluorogenic substrate (e.g., Z-Arg-Arg-AMC)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a working solution of human Cathepsin B in the reaction buffer.

-

Add a defined volume of the enzyme solution to the wells of the microplate.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Determine the initial reaction velocities from the linear portion of the fluorescence curves.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the mechanism of inhibition and the Ki value, repeat the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or other appropriate kinetic plots.

-

Antimycobacterial Susceptibility Testing

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against mycobacterial strains using a broth microdilution method.

Workflow:

Caption: Workflow for MIC determination.

Methodology:

-

Reagents and Materials:

-

Mycobacterial strains (e.g., M. abscessus, M. smegmatis)

-

Appropriate growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC)

-

This compound (dissolved in DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform two-fold serial dilutions of the compound in the growth medium directly in the 96-well microplate. Include a drug-free control well (growth control) and a sterility control well (medium only).

-

Prepare a standardized inoculum of the mycobacterial strain, adjusted to a specific McFarland standard (e.g., 0.5), and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Seal the microplate and incubate at the optimal temperature for the specific mycobacterial strain (e.g., 37°C) for the required incubation period (which can range from days to weeks depending on the species).

-

After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria. This can be assessed visually or by measuring the optical density at 600 nm.

-

Conclusion

This compound demonstrates a compelling dual mechanism of action, targeting both a key enzyme in cancer progression and exhibiting potent antimycobacterial effects. Its uncompetitive inhibition of cathepsin B presents a unique therapeutic opportunity. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to explore its structure-activity relationship for the development of more potent and selective analogs. The detailed protocols provided herein serve as a foundation for researchers to build upon in their exploration of this promising compound.

References

The Biological Versatility of 5,7-Dinitroquinolin-8-ol: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides a comprehensive overview of the biological activities of 5,7-Dinitroquinolin-8-ol, a nitro-substituted derivative of 8-hydroxyquinoline. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound and its analogs. The information presented herein is a synthesis of available preclinical data, focusing on its antimycobacterial, potential anticancer, and enzyme-inhibitory activities.

Core Chemical Properties

Compound: this compound CAS Number: 1084-32-8 Molecular Formula: C₉H₅N₃O₅ Molecular Weight: 235.15 g/mol

Antimycobacterial Activity

Recent studies have highlighted the potent antimycobacterial properties of 5,7-dinitro-8-hydroxyquinoline derivatives. Notably, a derivative of this compound has demonstrated significant efficacy against Mycobacterium abscessus and Mycobacterium smegmatis, showing approximately twice the effectiveness of the commonly used antibiotic, ciprofloxacin.[1][2][3] This finding suggests a promising avenue for the development of new therapeutic agents against mycobacterial infections.

Quantitative Antimycobacterial Data

| Compound | Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| 5,7-Dinitro-8-hydroxyquinoline derivative | Mycobacterium abscessus | More potent than ciprofloxacin | [1][2] |

| 5,7-Dinitro-8-hydroxyquinoline derivative | Mycobacterium smegmatis | Approximately twice as effective as ciprofloxacin | [1][2] |

Potential Anticancer Activity

While direct in vitro cytotoxicity data for this compound is not extensively available in the reviewed literature, the broader class of 8-hydroxyquinoline derivatives, particularly nitro-substituted analogs, has shown considerable promise as anticancer agents. Compounds such as 8-hydroxy-5-nitroquinoline (Nitroxoline) have demonstrated potent cytotoxicity against various human cancer cell lines.[4][5]

The proposed mechanism for the anticancer activity of these compounds involves the generation of intracellular reactive oxygen species (ROS), a process that can be enhanced by the presence of copper.[4][5] It is hypothesized that the nitro group plays a crucial role in this activity. Unlike some other 8-hydroxyquinoline derivatives like clioquinol, Nitroxoline does not act as a zinc ionophore, which may reduce its potential for neurotoxicity.[4][5]

Comparative Cytotoxicity of Related 8-Hydroxyquinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ Value | Reference |

| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Human cancer cell lines | 5-10 fold lower than clioquinol | [4][5] |

| 5,7-dihalo-8-quinolinolato tin(IV) complexes | BEL7404, SKOV-3, NCI-H460 | 20 nM to 5.11 μM | |

| Clioquinol | Raji cells | Varies with copper/zinc | [4] |

Enzyme Inhibition: Targeting Cathepsin B

This compound and its derivatives have been investigated for their potential to inhibit cathepsin B, a cysteine protease implicated in various pathological processes, including cancer progression and neurodegenerative diseases.[6] The ability of nitroxoline derivatives to interact with and inhibit cathepsin B suggests that this compound may also possess this activity, warranting further investigation.

Experimental Protocols

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain using the broth microdilution method.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in the 96-well plate using the appropriate growth medium to achieve a range of desired concentrations.

-

Bacterial Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in medium without compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 16-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

-

Human cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Enzyme Inhibition: Cathepsin B Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against cathepsin B using a fluorogenic substrate.

Materials:

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing DTT and EDTA)

-

Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

-

Test compound

-

Known cathepsin B inhibitor (positive control)

-

96-well black microtiter plates

-

Fluorometric plate reader

Procedure:

-

Enzyme and Compound Preparation: Prepare solutions of cathepsin B and the test compound in the assay buffer.

-

Pre-incubation: In the wells of the microtiter plate, add the cathepsin B solution and the test compound at various concentrations. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometric plate reader (e.g., excitation at 360 nm and emission at 460 nm). The rate of the reaction is proportional to the rate of increase in fluorescence.

-

Inhibition Calculation: Compare the reaction rates in the presence of the test compound to the rate of the uninhibited enzyme (vehicle control). The percentage of inhibition is calculated, and the IC₅₀ value can be determined from a dose-response curve.

Visualizations

Caption: Workflow for key biological assays.

Caption: Proposed anticancer mechanism of action.

Caption: Cathepsin B inhibition pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of the antimycobacterial activity of 8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the antimycobacterial activity of 8-hydroxyquinolines. | Semantic Scholar [semanticscholar.org]

- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

5,7-Dinitroquinolin-8-ol: A Technical Guide for Drug Development Professionals

An In-depth Review of Synthesis, Antimycobacterial Activity, and Potential Mechanisms of Action

Abstract

5,7-Dinitroquinolin-8-ol, a derivative of the versatile 8-hydroxyquinoline scaffold, has emerged as a compound of interest for its potent antimycobacterial properties. This technical guide provides a comprehensive overview of the available scientific literature on this compound, with a focus on its synthesis, in vitro biological activity, and putative mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective agents. All quantitative data has been summarized in tabular format for clarity, and detailed experimental protocols are provided. Furthermore, logical relationships and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Chemical and Physical Properties

This compound is a solid, light yellow to yellow compound. It is hygroscopic and should be stored accordingly.[1] Key chemical and physical properties are summarized in the table below.

| Property | Value | Unit | Source |

| Molecular Formula | C₉H₅N₃O₅ | [2][3][4] | |

| Molecular Weight | 235.15 | g/mol | [2][3] |

| CAS Number | 1084-32-8 | [2][5] | |

| Melting Point | 325 | °C | [1] |

| Boiling Point (Predicted) | 424.7 ± 45.0 | °C | [1] |

| Density (Predicted) | 1.693 ± 0.06 | g/cm³ | [1] |

| pKa (Predicted) | 4.12 ± 0.59 | [1] | |

| LogP (Octanol/Water Partition Coefficient) | 1.757 | [5] | |

| Water Solubility (logS) | -3.89 | mol/L | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [1] |

Synthesis

The synthesis of this compound is typically achieved through the nitration of 8-hydroxyquinoline. One reported method involves the use of dilute nitric acid.

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described by Urbahskiz and further investigated by other researchers.

Materials:

-

8-Hydroxyquinoline

-

Nitric Acid (8%)

-

Sodium Nitrite (optional, as a catalyst)

-

Distillation apparatus with reflux condenser

-

Heating mantle

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus

-

Methanol (for washing)

Procedure:

-

Suspend 8-hydroxyquinoline in 8% nitric acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to boiling. The reaction may have an induction period, which can be overcome by the addition of a small amount of sodium nitrite. The start of the reaction is indicated by the evolution of nitrous fumes.

-

Continue boiling the reaction mixture. The product, this compound, will precipitate out of the solution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with methanol.

-

Dry the product. The resulting compound is this compound.

Logical Workflow for Synthesis:

Biological Activity: Antimycobacterial Properties

Research has demonstrated that this compound exhibits significant antimycobacterial activity. A study by Cieslik et al. (2015) investigated its efficacy against a panel of Mycobacterium species.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimycobacterial activity of this compound is summarized in the table below.

| Mycobacterium Species | MIC (µg/mL) |

| M. abscessus | 15.6 |

| M. smegmatis | 15.6 |

| M. kansasii | >500 |

| M. avium complex | >500 |

| M. tuberculosis | >500 |

| M. avium paratuberculosis | >500 |

Data from Cieslik et al., 2015.

Experimental Protocol: Antimycobacterial Susceptibility Testing (Broth Microdilution Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium species based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

96-well microtiter plates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

Mycobacterium culture in logarithmic growth phase

-

This compound stock solution (in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin, isoniazid)

-

Negative control (broth only)

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Prepare serial twofold dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a standardized inoculum of the Mycobacterium species to be tested, adjusted to a McFarland standard of 0.5.

-

Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the diluted bacterial suspension to each well containing the test compound, positive control, and growth control (bacteria in broth without any compound).

-

Include a sterility control well with broth only.

-

Seal the plates and incubate at 37°C. Incubation times will vary depending on the Mycobacterium species (e.g., 3-5 days for rapidly growing mycobacteria like M. smegmatis, and 14-21 days for slow-growing species like M. tuberculosis).

-

After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

-

Optionally, resazurin or other viability indicators can be added to aid in the determination of the MIC.

Experimental Workflow for MIC Determination:

Potential Mechanism of Action

The precise mechanism of action for this compound against mycobacteria has not been fully elucidated. However, based on its chemical structure as a nitroaromatic compound, a plausible mechanism involves reductive activation by mycobacterial nitroreductases.

Nitroaromatic compounds are often prodrugs that require intracellular reduction of the nitro group to exert their antimicrobial effect. This reduction is catalyzed by nitroreductases, enzymes present in many bacteria, including Mycobacterium species. The reduction process generates reactive nitrogen species, such as nitric oxide and other radicals, which can lead to a variety of cytotoxic effects, including DNA damage, inhibition of protein synthesis, and disruption of cellular respiration.

Proposed Mechanism of Action Pathway:

References

An In-depth Technical Guide to 5,7-Dinitroquinolin-8-ol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 5,7-Dinitroquinolin-8-ol. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. This document delves into the fundamental properties of this compound, detailed experimental protocols, and its role as a versatile chelating agent and synthetic intermediate.

Core Properties of this compound

This compound, a derivative of 8-hydroxyquinoline, is a crystalline solid with the chemical formula C₉H₅N₃O₅. It is characterized by the presence of two nitro groups at positions 5 and 7 of the quinoline ring, which significantly influence its chemical and biological properties.

| Property | Value |

| CAS Number | 1084-32-8 |

| Molecular Formula | C₉H₅N₃O₅ |

| Molecular Weight | 235.15 g/mol |

| Appearance | Yellowish crystalline powder |

| Melting Point | 284-286 °C |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. |

Discovery and History

The synthesis of this compound was first reported in 1958 by the Polish chemist Tadeusz Urbański (often cited as Urbahskiz in some literature). In his work published in Roczniki Chemii, Urbański described the direct nitration of 8-hydroxyquinoline with nitric acid to yield the 5,7-dinitro derivative. This discovery laid the foundation for further exploration of the chemical and biological activities of this class of compounds.

Initially, the interest in this compound and its analogs was primarily in their potent metal-chelating properties, a characteristic inherited from the parent molecule, 8-hydroxyquinoline. The introduction of the electron-withdrawing nitro groups was found to modify the electronic properties of the chelating system, influencing the stability and reactivity of its metal complexes.

Over the decades, research has expanded to investigate the biological activities of this compound and its derivatives. These studies have revealed a broad spectrum of potential applications, including antimicrobial, anticancer, and enzyme-inhibiting properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct nitration of 8-hydroxyquinoline. Below are two detailed experimental protocols: a historical method reflecting the initial discovery and a more modern, high-yield procedure.

Historical Synthesis Protocol (Based on Urbański, 1958)

This method involves the nitration of 8-hydroxyquinoline using dilute nitric acid.

Materials:

-

8-Hydroxyquinoline

-

8% Nitric Acid (v/v)

-

Distilled water

-

Heating apparatus with reflux condenser

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 8-hydroxyquinoline in 8% nitric acid.

-

Heat the mixture to boiling and maintain a gentle reflux. The reaction is characterized by an induction period, after which the evolution of nitrous fumes will be observed.

-

Continue heating for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Allow the reaction mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash it thoroughly with cold distilled water to remove any remaining acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Modern High-Yield Synthesis Protocol (Based on Sutter and Weis, 1986)

This updated method provides a significantly higher yield of the desired product.[1]

Materials:

-

8-Hydroxyquinoline

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a flask cooled in an ice bath, slowly add 8-hydroxyquinoline to concentrated sulfuric acid with constant stirring to ensure complete dissolution.

-

While maintaining the temperature below 10 °C, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution of 8-hydroxyquinoline.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for 24 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated this compound is collected by filtration, washed with copious amounts of cold water until the washings are neutral, and then dried. This method has been reported to yield up to 88% of the pure product.[1]

Spectroscopic and Physicochemical Data

Detailed spectroscopic analysis is crucial for the characterization of this compound. While a complete, publicly available dataset of assigned spectra is limited, the following tables summarize expected and reported data based on the analysis of the compound and its close analogs.

Table 1: ¹H NMR Spectroscopic Data (Expected Chemical Shifts in DMSO-d₆)

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2 | 9.0 - 9.2 | d |

| H-3 | 7.8 - 8.0 | dd |

| H-4 | 8.8 - 9.0 | d |

| H-6 | 8.5 - 8.7 | s |

| OH | 10.0 - 12.0 | br s |

Table 2: ¹³C NMR Spectroscopic Data (Expected Chemical Shifts in DMSO-d₆)

| Carbon | Chemical Shift (ppm) |

| C-2 | 150 - 152 |

| C-3 | 123 - 125 |

| C-4 | 140 - 142 |

| C-4a | 138 - 140 |

| C-5 | 145 - 147 |

| C-6 | 120 - 122 |

| C-7 | 148 - 150 |

| C-8 | 155 - 157 |

| C-8a | 128 - 130 |

Table 3: Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | O-H stretching (phenolic) |

| 1590 - 1570 | C=C and C=N stretching (aromatic rings) |

| 1530 - 1500 | Asymmetric NO₂ stretching |

| 1350 - 1320 | Symmetric NO₂ stretching |

| 1280 - 1250 | C-O stretching (phenolic) |

Table 4: UV-Visible Spectroscopic Data (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~270 | ~25,000 | π → π |

| ~350 | ~10,000 | n → π |

Metal Chelation and Analytical Applications

This compound is a potent bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group to form stable five-membered rings. The nitro groups, being strongly electron-withdrawing, enhance the acidity of the hydroxyl proton, allowing for chelation to occur at a lower pH compared to the parent 8-hydroxyquinoline.

This property has been exploited in analytical chemistry for the selective determination of various metal ions.

Gravimetric Determination of Metals

Principle: this compound reacts with certain metal ions in solution to form insoluble metal complexes. By carefully controlling the pH and other reaction conditions, a specific metal ion can be quantitatively precipitated. The precipitate is then collected, dried, and weighed, allowing for the determination of the metal's concentration.

General Protocol:

-

Prepare a solution of the sample containing the metal ion of interest.

-

Adjust the pH of the solution to the optimal range for the precipitation of the specific metal complex.

-

Add a solution of this compound in a suitable solvent (e.g., ethanol) in slight excess to ensure complete precipitation.

-

Gently heat the mixture to promote the formation of a crystalline precipitate.

-

Allow the solution to cool, and then filter the precipitate through a pre-weighed sintered glass crucible.

-

Wash the precipitate with hot water to remove any soluble impurities.

-

Dry the crucible containing the precipitate in an oven at a specific temperature until a constant weight is achieved.

-

From the weight of the precipitate and its known stoichiometry, calculate the amount of the metal in the original sample.

Spectrophotometric Determination of Metals

Principle: The metal complexes of this compound are often colored and exhibit strong absorption in the UV-Visible region. The intensity of the color is directly proportional to the concentration of the metal ion, according to the Beer-Lambert law.

General Protocol:

-

Prepare a series of standard solutions of the metal ion of interest with known concentrations.

-

To each standard solution and the unknown sample solution, add a buffering agent to maintain the optimal pH for complex formation.

-

Add a solution of this compound.

-

Allow sufficient time for the color to develop completely.

-

Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a spectrophotometer.

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the concentration of the metal ion in the unknown sample by interpolating its absorbance on the calibration curve.

Biological and Pharmacological Significance

Derivatives of this compound have attracted significant attention in the field of drug discovery due to their diverse biological activities.

-

Antimicrobial Activity: Several studies have demonstrated that derivatives of 5,7-dinitro-8-hydroxyquinoline possess potent activity against various strains of bacteria and fungi. This activity is often attributed to their ability to chelate essential metal ions required for microbial growth and enzymatic function.

-

Anticancer Activity: The anticancer potential of this class of compounds is an active area of research. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation, such as cathepsin B.

-

Enzyme Inhibition: this compound and its derivatives have been investigated as inhibitors of various enzymes. For instance, they have been explored for their potential to inhibit cathepsin B, a cysteine protease implicated in several pathological processes, including cancer progression.

The development of new derivatives of this compound continues to be a promising avenue for the discovery of novel therapeutic agents.

Conclusion

Since its initial synthesis by Tadeusz Urbański in 1958, this compound has evolved from a chemical curiosity to a compound of significant interest in both analytical chemistry and medicinal research. Its robust metal-chelating properties have established its utility in the quantitative analysis of various metal ions. Furthermore, the growing body of research on the biological activities of its derivatives highlights its potential as a scaffold for the development of new therapeutic agents. This in-depth technical guide serves as a foundational resource for researchers and scientists, providing essential information to support further investigation and innovation in this promising area of study.

References

5,7-Dinitroquinolin-8-ol: A Comprehensive Technical Guide to Chemical Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical safety and handling of 5,7-Dinitroquinolin-8-ol (CAS No: 1084-32-8), a synthetic intermediate with potential applications in medicinal chemistry, including in the development of novel antimycobacterial and cathepsin B inhibitors.[1][2] Due to its chemical nature, stringent adherence to safety protocols is imperative to mitigate potential risks.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key characteristics of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₅N₃O₅ | [3] |

| Molecular Weight | 235.15 g/mol | [3] |

| Appearance | Pale yellow to yellow powder/solid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | 1.693 g/cm³ | [4] |

| Vapor Pressure | 8.21E-08 mmHg at 25°C | [4] |

| Solubility | Not available | |

| pKa | Not available | |

| LogP | Not available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, Oral | H302: Harmful if swallowed | Warning | |

| Skin corrosion/irritation | H315: Causes skin irritation | Warning | |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | Warning |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure and ensuring laboratory safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

The following workflow diagram outlines the essential steps for safely handling this compound in a laboratory setting.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

| Situation | First-Aid Measures |

| If Swallowed | Rinse mouth. Do NOT induce vomiting. Get medical help immediately.[4] |

| If on Skin | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[4] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4] |

| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |

The following diagram illustrates the logical steps to take in an emergency involving this compound.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Toxicological Information

Genotoxicity and Carcinogenicity

There is no specific information available regarding the genotoxicity or carcinogenicity of this compound in the searched results. However, compounds with nitroaromatic structures are often scrutinized for potential mutagenicity. A standard initial screening for mutagenic potential is the Ames test.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[5][6][7][8] It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[5][6]

Methodology:

-

Strains: A set of Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations in the histidine operon are used.[6]

-

Metabolic Activation: The test is performed with and without the addition of a rat liver extract (S9 fraction) to simulate metabolic activation, as some chemicals only become mutagenic after being metabolized.[6][8]

-

Procedure:

-

The tester strains are exposed to various concentrations of this compound in the presence of a small amount of histidine (to allow for a few cell divisions, which is necessary for mutations to be expressed).

-

The mixture is plated on a minimal agar medium that lacks histidine.

-

The plates are incubated for 48-72 hours.

-

-

Evaluation: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the histidine-free medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to a negative control indicates a mutagenic potential.

Synthesis Protocol

A reported method for the synthesis of this compound involves the nitration of 8-Hydroxy-7-nitro-quinoline-5-sulfonic acid.[9]

Reaction:

8-Hydroxy-7-nitro-quinoline-5-sulfonic acid + Nitric Acid → this compound

Experimental Conditions:

-

Reagent: Nitric acid

-

Duration: 24 hours

-

Yield: 88%

The following diagram illustrates the workflow for this synthesis.

Disclaimer: This guide is intended for informational purposes only and does not supersede any legal requirements or institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all applicable safety regulations.

References

- 1. This compound | 1084-32-8 [chemicalbook.com]

- 2. CAS 1084-32-8: this compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. Ames test - Wikipedia [en.wikipedia.org]

- 6. enamine.net [enamine.net]

- 7. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 5,7-Dinitroquinolin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic intermediate, 5,7-Dinitroquinolin-8-ol. The information presented herein is curated for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a centralized resource for the structural characterization of this compound. This document details available spectroscopic data from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Mass Spectrometry (MS). It also provides standardized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals key functional groups present in the molecule. The data below is a compilation of experimental and calculated values.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 | O-H stretching | Strong, broad |

| ~3100 | Aromatic C-H stretching | Medium |

| ~1640 | C=N stretching (quinoline ring) | Medium |

| ~1580, ~1470 | Aromatic C=C stretching | Medium-Strong |

| ~1520 | Asymmetric NO₂ stretching | Strong |

| ~1340 | Symmetric NO₂ stretching | Strong |

| ~1280 | C-O stretching (phenolic) | Medium |

| ~880 | C-N stretching (nitro group) | Medium |

| ~830, ~750 | Aromatic C-H out-of-plane bending | Strong |

Mass Spectrometry (Electron Ionization)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon electron ionization.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 235 | 100 | [M]⁺ (Molecular Ion) |

| 218 | 40 | [M - OH]⁺ |

| 189 | 35 | [M - NO₂]⁺ |

| 172 | 20 | [M - OH - NO₂]⁺ |

| 143 | 15 | [M - 2NO₂]⁺ |

| 115 | 25 | [C₇H₅N]⁺ |

Note on UV-Vis and NMR Data: Specific experimental UV-Visible absorption maxima (λmax) and detailed ¹H and ¹³C NMR chemical shift assignments for this compound are not consistently reported in publicly accessible literature and spectral databases. The electronic absorption spectrum of nitro-substituted quinolines is expected to show complex absorption bands in the UV and visible regions due to the presence of the extended chromophoric system. For reference, the UV-Vis spectrum of the parent compound, 8-hydroxyquinoline, in methanol exhibits absorption maxima around 242 nm and 308 nm. The introduction of two nitro groups is expected to cause a bathochromic (red) shift of these bands.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for quinoline derivatives and can be adapted for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound in solution.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) using the same solvent.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum over the desired wavelength range (typically 200-800 nm).

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample solution. Record the absorption spectrum over the same wavelength range.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

-